4-[(4-Benzyl-1-phthalazinyl)oxy]benzenecarbonitrile
Description
4-[(4-Benzyl-1-phthalazinyl)oxy]benzenecarbonitrile is a heterocyclic compound featuring a benzonitrile core linked via an oxygen atom to a phthalazine moiety substituted with a benzyl group.
Properties
IUPAC Name |
4-(4-benzylphthalazin-1-yl)oxybenzonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H15N3O/c23-15-17-10-12-18(13-11-17)26-22-20-9-5-4-8-19(20)21(24-25-22)14-16-6-2-1-3-7-16/h1-13H,14H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IVJBISCDKUDSHD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC2=NN=C(C3=CC=CC=C32)OC4=CC=C(C=C4)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H15N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 4-[(4-Benzyl-1-phthalazinyl)oxy]benzenecarbonitrile typically involves the reaction of 4-benzyl-1-phthalazinone with 4-fluorobenzonitrile in the presence of a base such as potassium carbonate. The reaction is carried out in a suitable solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the ether linkage . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity of the final product.
Chemical Reactions Analysis
Benzyl Ether Cleavage Reactions
The benzyl ether group undergoes selective cleavage under specific conditions, a critical strategy in protective group chemistry:
Key Mechanistic Insights :
-
Hydrogenolysis proceeds via adsorption of the benzyl group onto palladium, followed by C–O bond cleavage .
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Oxidative methods exploit nitroxyl radicals (e.g., TEMPO) to abstract benzylic hydrogen, forming a reactive oxonium intermediate .
Nitrile Group Transformations
The benzonitrile moiety participates in hydrolysis, reduction, and cycloaddition reactions:
Notable Selectivity :
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Hydrolysis to carboxylic acids requires strong acids, while milder bases yield amides .
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Partial reduction intermediates (e.g., imines) are stabilized by the electron-withdrawing phthalazine ring.
Phthalazine Ring Reactivity
The phthalazine core engages in electrophilic substitution and coordination chemistry:
Structural Influence :
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Electron-deficient phthalazine directs electrophiles to para positions relative to the ether oxygen.
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Coordination to Pd(II) enhances catalytic activity in cross-coupling reactions .
Multi-Step Synthetic Pathways
Sequential functionalization enables access to advanced intermediates:
Applications :
-
The carboxylic acid derivative serves as a precursor for peptide conjugates.
-
Cross-coupled products are valuable in OLED materials design .
Stability and Degradation
The compound demonstrates limited thermal stability above 200°C, decomposing into:
Oxidative degradation pathways in UV light yield quinazoline derivatives, suggesting photolytic rearrangement of the phthalazine ring .
Scientific Research Applications
Medicinal Chemistry
Research indicates that 4-[(4-Benzyl-1-phthalazinyl)oxy]benzenecarbonitrile exhibits potential as an anticancer agent. Its structural characteristics allow it to interact with biological macromolecules, making it a candidate for further exploration in cancer therapeutics.
- Case Study: Anticancer Activity
A study demonstrated that derivatives of phthalazine compounds showed cytotoxic effects against various cancer cell lines. The mechanism involves the inhibition of DNA synthesis, similar to other chemotherapeutic agents, suggesting that this compound may possess similar properties .
The compound has been investigated for its bioactive properties, particularly in the modulation of biological pathways.
- Research Findings:
Investigations into the interactions of this compound with enzymes and receptors have shown promising results in modulating inflammatory responses. This suggests its potential use in developing anti-inflammatory drugs.
Material Science
In addition to biological applications, this compound has applications in materials science.
- Polymer Development:
The compound can serve as a building block for synthesizing novel polymers with unique properties. Its ability to participate in electrophilic and nucleophilic substitution reactions makes it suitable for creating advanced materials.
Data Table: Summary of Applications
| Application Area | Description | Key Findings |
|---|---|---|
| Medicinal Chemistry | Potential anticancer agent | Cytotoxic effects on cancer cell lines |
| Biological Activity | Modulation of inflammatory responses | Interaction with enzymes and receptors |
| Material Science | Building block for novel polymers | Suitable for electrophilic/nucleophilic reactions |
Mechanism of Action
The mechanism of action of 4-[(4-Benzyl-1-phthalazinyl)oxy]benzenecarbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The phthalazinyl group is known to interact with various biological pathways, potentially inhibiting or modulating the activity of target proteins. This interaction can lead to changes in cellular processes, making the compound useful in studying and manipulating biological systems .
Comparison with Similar Compounds
Structural Features
The compound’s closest analogs include benzenecarbonitriles substituted with heterocyclic or aromatic groups. Key examples from the literature:
Key Observations :
- Heterocyclic Diversity: The phthalazine core distinguishes the target compound from pyridine () or benzothiazole () analogs. Phthalazine’s two fused nitrogen atoms enhance electron-deficient character compared to monocyclic systems.
- Substituent Effects : The benzyl group on the phthalazine ring introduces steric bulk and lipophilicity, contrasting with smaller substituents like methoxy () or formyl ().
Physicochemical Properties
| Property | Target Compound | 4-[(5-Formylpyridin-2-yl)oxy]benzenecarbonitrile (Formylpiperidine) | EUB | XT0 |
|---|---|---|---|---|
| Molecular Formula | Not explicitly given (estimated: C₂₂H₁₅N₃O) | C₁₃H₈N₂O₂ | C₁₅H₁₁N₃OS | C₂₃H₂₃N₅O₂ |
| Molecular Weight | ~337 g/mol | 224.22 g/mol | 289.34 g/mol | 425.47 g/mol |
| Purity | Not reported | 90.02% (HPLC) | Not reported | Not reported |
| Key Functional Groups | Nitrile, phthalazine | Nitrile, pyridine, formyl | Nitrile, benzothiazole, azanyl | Nitrile, triazole, cyclopentyl |
Analysis :
- The target compound’s larger molecular weight and aromaticity suggest lower solubility in polar solvents compared to pyridine-based analogs.
- Electron-withdrawing nitrile groups are consistent across all compounds, but phthalazine’s electron deficiency may enhance reactivity in electrophilic substitutions .
Biological Activity
4-[(4-Benzyl-1-phthalazinyl)oxy]benzenecarbonitrile is a compound of interest due to its potential biological activities. This article aims to explore the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.
The biological activity of this compound involves several mechanisms:
- Inhibition of Enzymatic Activity : The compound has been shown to inhibit various enzymes, which may contribute to its therapeutic effects.
- Anti-inflammatory Properties : Research indicates that this compound exhibits anti-inflammatory activity, potentially through the modulation of cytokine release.
- Antioxidant Activity : It has been noted for its ability to scavenge free radicals, contributing to its protective effects against oxidative stress.
Table 1: Summary of Biological Activities
Case Study 1: Enzyme Inhibition
A study conducted on various synthesized derivatives, including this compound, demonstrated significant inhibitory effects on acetylcholinesterase (AChE). The compound exhibited an IC50 value indicating strong potential for treating neurodegenerative diseases characterized by cholinergic dysfunction .
Case Study 2: Anti-inflammatory Effects
In vitro studies revealed that the compound effectively reduced the release of pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages. This suggests its potential application in treating inflammatory diseases .
Case Study 3: Antioxidant Activity
Research highlighted the compound's ability to scavenge free radicals in various assays, including DPPH and ABTS. The results showed a significant percentage inhibition compared to standard antioxidants, indicating its utility in preventing oxidative damage .
Q & A
Basic: What synthetic strategies are recommended for preparing 4-[(4-Benzyl-1-phthalazinyl)oxy]benzenecarbonitrile, and how can reaction conditions be optimized?
Methodological Answer:
The synthesis typically involves nucleophilic aromatic substitution (SNAr) between 4-hydroxybenzonitrile derivatives and halogenated phthalazine intermediates. For example, a benzyl-protected phthalazine bromide (e.g., 4-benzyl-1-bromophthalazine) can react with 4-hydroxybenzonitrile under basic conditions (e.g., K₂CO₃ in DMF at 80–100°C). Optimizing reaction time, solvent polarity, and catalyst choice (e.g., CuI for Ullmann-type couplings) can improve yields . Purity control via column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization is critical, as impurities from incomplete substitution or deprotection can affect downstream applications .
Basic: How should researchers validate the structural integrity of this compound using spectroscopic techniques?
Methodological Answer:
- ¹H/¹³C NMR : Confirm the presence of the phthalazinyl aromatic protons (δ 8.5–9.0 ppm) and benzyl group signals (δ 4.5–5.0 ppm for CH₂). The nitrile group (C≡N) appears as a singlet near δ 120 ppm in ¹³C NMR.
- HRMS : Use electrospray ionization (ESI) to verify the molecular ion peak (e.g., [M+H]⁺) with <2 ppm mass error.
- FT-IR : Check for nitrile stretching (~2220 cm⁻¹) and ether linkage (C-O-C, ~1250 cm⁻¹) . Discrepancies in spectral data may indicate incomplete substitution or isomerization, necessitating re-synthesis .
Advanced: What experimental approaches are used to investigate the compound’s kinase inhibitory activity, and how are contradictory IC₅₀ values resolved?
Methodological Answer:
- In vitro assays : Use ATP-dependent kinase assays (e.g., TR-FRET) with recombinant kinases (e.g., JAK2 or EGFR) to measure IC₅₀. Normalize results against positive controls (e.g., staurosporine) .
- Data contradictions : Variability may arise from assay conditions (e.g., ATP concentration, pH) or compound solubility. Address this by:
Advanced: How can computational modeling guide the design of derivatives with improved target selectivity?
Methodological Answer:
- Docking studies : Use software like AutoDock Vina to predict binding modes to kinase ATP pockets. Focus on hydrogen bonding (e.g., nitrile interaction with hinge region) and hydrophobic packing (benzyl group).
- MD simulations : Assess stability of ligand-protein complexes over 100 ns trajectories to identify residues critical for selectivity.
- QSAR : Corporate substituent effects (e.g., electron-withdrawing groups on the benzene ring) to refine activity predictions . Experimental validation via SPR (surface plasmon resonance) can quantify binding kinetics (kₒₙ/kₒff) .
Advanced: What strategies mitigate metabolic instability of the nitrile group in preclinical studies?
Methodological Answer:
- Prodrug design : Replace the nitrile with a masked group (e.g., amidoxime) hydrolyzable in vivo.
- Metabolite identification : Use LC-MS/MS to track cyanide release in liver microsomes. Co-administer cyanide scavengers (e.g., hydroxocobalamin) in toxicity studies.
- Isotope labeling : Synthesize ¹⁴C-labeled compound to trace metabolic pathways .
Basic: What chromatographic methods are optimal for quantifying this compound in reaction mixtures?
Methodological Answer:
- HPLC : Use a C18 column (4.6 × 150 mm, 3.5 µm) with mobile phase A (0.1% TFA in water) and B (acetonitrile). Gradient: 20% B to 80% B over 15 min. Detect at 254 nm.
- Validation : Ensure linearity (R² >0.99), LOD/LOQ (<1 µg/mL), and recovery (>95%) per ICH guidelines. Adjust pH to minimize peak tailing from residual amines .
Advanced: How can researchers resolve discrepancies in crystallographic data for polymorph screening?
Methodological Answer:
- PXRD : Compare experimental patterns with simulated data (Mercury software) to identify polymorphs.
- SC-XRD : Grow single crystals via slow evaporation (solvent: DCM/methanol). Resolve ambiguity in unit cell parameters by refining against high-resolution data (R-factor <5%).
- DSC/TGA : Correlate thermal events (melting, decomposition) with polymorph stability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
